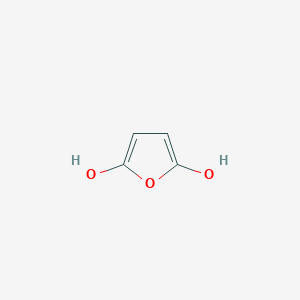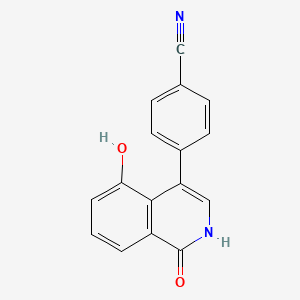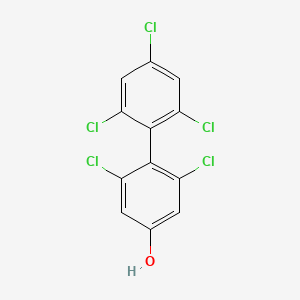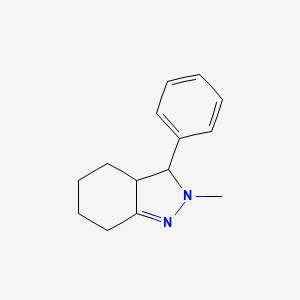![molecular formula C15H18O B12543854 Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- CAS No. 652154-96-6](/img/structure/B12543854.png)
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with an ethenyl and hexynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- typically involves multi-step reactions. One common method includes the use of organotin phosphate condensates in hexane, followed by refluxing with N,N-dimethylformamide dimethylacetale and acetic anhydride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- exerts its effects involves its interaction with specific molecular targets. The ethenyl and hexynyl groups can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. These interactions can affect biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethenyl-4-ethyl-: Similar structure but with an ethyl group instead of a hexynyl group.
Benzene, 1-ethynyl-4-methyl-: Contains an ethynyl group instead of an ethenyl group.
Benzene, 1-hexynyl-: Features a hexynyl group but lacks the ethenyl substitution.
Uniqueness
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- is unique due to the presence of both ethenyl and hexynyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
652154-96-6 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
oct-1-en-6-yn-3-yloxymethylbenzene |
InChI |
InChI=1S/C15H18O/c1-3-5-7-12-15(4-2)16-13-14-10-8-6-9-11-14/h4,6,8-11,15H,2,7,12-13H2,1H3 |
InChI Key |
BETZAOPDVSUFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)


![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)

![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)

